3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINKMMVOABCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708944-49-3 | |
| Record name | 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS is widely employed for regioselective bromination of electron-rich heterocycles. In a protocol adapted from pyrazolo-pyridine bromination, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes electrophilic substitution at the 3-position using NBS in dimethylformamide (DMF) with sodium bicarbonate (NaHCO₃) as a base. Key parameters include:
- Reaction Conditions : 20°C, 4 hours, DMF solvent.
- Workup : Extraction with ethyl acetate, drying over magnesium sulfate, and purification via flash chromatography (hexane/ethyl acetate).
- Yield : 76%.
This method’s efficiency stems from NBS’s mild reactivity, which minimizes side reactions such as over-bromination or ring degradation. The base neutralizes HBr generated during the reaction, preventing acid-mediated decomposition of the pyrazinone ring.
Direct Bromination Using Elemental Bromine
An alternative approach involves bromine (Br₂) under basic conditions. For analogous pyrazolo-pyridines, bromine in dioxane with sodium hydroxide (NaOH) achieves 88% yield. Adapting this to pyrazolo-pyrazinones requires:
- Reaction Conditions : 0°C to 20°C, 30 minutes, dioxane solvent.
- Workup : Quenching with sodium thiosulfate (Na₂S₂O₃), extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).
While Br₂ offers cost advantages, its handling risks (corrosivity, toxicity) necessitate stringent safety measures. Comparative studies suggest NBS is preferable for small-scale syntheses, whereas Br₂ may suit industrial applications.
Cyclization Routes to Construct the Pyrazinone Core
Pyrazine Ring Closure via Amide Intermediate
The pyrazinone ring is often assembled from pyrazole-3-carboxamide precursors. Although direct evidence for 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is limited, analogous syntheses involve:
- Amide Formation : Coupling pyrazole-3-carboxylic acid with amines using EDCI/HOBt.
- Cyclization : Base-mediated intramolecular dehydration (e.g., K₂CO₃ in DMF at 80°C).
- Bromination : Introducing bromine post-cyclization via NBS or Br₂.
This sequence avoids bromine’s interference during cyclization, ensuring higher regiochemical control.
One-Pot Multi-Step Synthesis
Industrial-scale production may integrate cyclization and bromination in a single reactor. For example:
- Step 1 : Condensation of pyrazole-3-carbaldehyde with ethylenediamine to form a dihydro-pyrazine intermediate.
- Step 2 : Oxidation to pyrazinone using MnO₂.
- Step 3 : In situ bromination with NBS.
This method reduces purification steps and improves throughput but requires precise temperature control to prevent oxidation side reactions.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key preparation methods, highlighting yields, conditions, and scalability:
*Theoretical yield based on analogous protocols.
Mechanistic Insights and Optimization
Electrophilic Aromatic Substitution
Bromination proceeds via electrophilic attack at the 3-position of the pyrazole ring, favored by its electron-donating nitrogen atoms. The pyrazinone’s carbonyl group mildly deactivates the ring, necessitating polar aprotic solvents (DMF, dioxane) to stabilize the transition state.
Side Reactions and Mitigation
- Over-Bromination : Controlled by stoichiometric NBS (1.15 eq) or slow Br₂ addition.
- Ring Oxidation : Avoided by using NaHCO₃ instead of stronger bases.
- Byproduct Formation : Column chromatography (hexane/ethyl acetate) effectively separates mono-brominated products from di-brominated impurities.
Industrial-Scale Considerations
Scaling pyrazolo-pyrazinone synthesis requires:
- Continuous Flow Reactors : To maintain optimal temperature during exothermic bromination.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Zeolite HY) improve atom economy in cyclization steps.
- Green Chemistry Metrics : Solvent recovery systems and Br₂ scrubbing technologies minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of a pyrazolo[1,5-a]pyrazin-4-one derivative.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Nucleophiles like sodium hydroxide, ammonia, or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: : Bromates, hypobromites, and other oxidized derivatives.
Reduction: : Pyrazolo[1,5-a]pyrazin-4-one derivatives without the bromine atom.
Substitution: : Hydroxylated, aminated, or other substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one exhibits promising antitumor properties. A study demonstrated that derivatives of this compound could inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The bromine substituent enhances the compound's lipophilicity, which may improve its cellular uptake and bioavailability.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows activity against certain kinases involved in cancer progression. The unique electronic properties imparted by the bromine atom allow for selective binding to the active sites of these enzymes. Studies have reported IC50 values indicating effective inhibition at micromolar concentrations.
Synthesis of Novel Polymers
This compound can serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has explored the incorporation of this compound into polymer matrices to create materials suitable for high-performance applications.
Photovoltaic Devices
Recent advancements have highlighted the use of this compound in organic photovoltaic devices. Its ability to absorb light efficiently makes it a candidate for use as an electron donor in bulk heterojunction solar cells. Studies have shown that devices incorporating this compound exhibit improved power conversion efficiencies compared to traditional materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Inhibits cancer cell growth; induces apoptosis |
| Enzyme Inhibition | Effective against specific kinases; micromolar IC50 values | |
| Materials Science | Synthesis of Polymers | Enhanced thermal stability and mechanical properties |
| Photovoltaic Devices | Improved power conversion efficiency in solar cells |
Case Studies
- Antitumor Activity Study : A comprehensive study published in Cancer Research evaluated the effects of various derivatives of this compound on human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell types.
- Polymer Synthesis : Research conducted at a leading university focused on incorporating this compound into polycarbonate matrices. The resulting materials displayed enhanced mechanical strength and thermal stability compared to control samples without the pyrazolo compound.
- Organic Photovoltaics : A recent publication in Advanced Energy Materials reported on the integration of this compound into organic solar cells. The devices showed a power conversion efficiency increase from 5% to 8% when using this compound as part of the active layer.
Mechanism of Action
The mechanism by which 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.
Comparison with Similar Compounds
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
5-tert-Butyl 2-Ethyl 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
- Structure : Features ester groups at positions 2 and 5, in addition to bromine at position 3 .
- Reactivity: The ester groups stabilize the core structure and provide sites for hydrolysis or aminolysis, enabling diversification. The bromine retains its utility in cross-coupling reactions .
Pyrazolo[1,5-a]pyrimidinone Analogues
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one
- Core Structure: Pyrimidinone ring instead of pyrazinone .
- Comparison: The pyrimidinone core alters electron distribution, slightly increasing the reactivity of the bromine atom in cross-coupling reactions compared to the pyrazinone system. This is evidenced by higher yields in Suzuki-Miyaura couplings with arylboronic acids .
4'-(7-(Benzylamino)-3-bromopyrazolo[1,5-a]pyrimidin-5-yl)biphenyl-4-ol (Compound 125)
- Functionalization : Incorporates a biphenyl group and benzylamine substituent .
- Applications: Demonstrates the bromo group’s role as a synthetic handle for constructing biaryl architectures, a strategy applicable to the pyrazinone analogue .
Halogenated Derivatives in Medicinal Chemistry
4-(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16)
- Structure : Features dual bromine substitutions (on the pyrazole and phenyl ring) .
- Activity : Sulfonamide derivatives exhibit biological activity, but the bromine’s role here is primarily structural rather than reactive. In contrast, the bromine in 3-bromo-pyrazolo[1,5-a]pyrazin-4-one is critical for metal-catalyzed transformations .
Data Table: Key Comparative Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Features |
|---|---|---|---|---|
| This compound | C₆H₆BrN₃O | 216.04 | Br at C3 | Suzuki coupling, nucleophilic substitution |
| 7-Hydroxy analogue | C₆H₇N₃O₂ | 177.14 | OH at C7 | Hydrogen bonding, poor cross-coupling ability |
| 5-tert-Butyl 2-ethyl ester derivative | C₁₅H₂₀BrN₃O₄ | 394.24 | Br at C3, esters at C2 and C5 | Dual reactivity: ester hydrolysis + Br coupling |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | C₆H₅BrN₄O | 229.03 | Br at C3, pyrimidinone core | Enhanced electrophilicity for coupling |
Biological Activity
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- CAS Number : 1784412-18-5
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo derivatives exhibit significant antimicrobial properties. The compound this compound was evaluated alongside other pyrazole derivatives for its effectiveness against various pathogens.
In Vitro Studies
A study assessing the antimicrobial activity of several pyrazole derivatives found that compounds similar to this compound showed promising results against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity .
Anticancer Activity
The anticancer potential of pyrazolo derivatives is well-documented. Research indicates that compounds with a similar structure to this compound can inhibit key signaling pathways involved in cancer cell proliferation.
Case Studies
- Breast Cancer : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazole derivatives exhibited stronger cytotoxic effects than cisplatin. The mechanism involved apoptosis induction through caspase activation and modulation of key proteins like NF-κB and p53 .
- Mechanistic Insights : Another study highlighted that specific pyrazole derivatives triggered autophagy in cancer cells by increasing the formation of autophagosomes and inhibiting mTOR pathways .
Other Biological Activities
In addition to antimicrobial and anticancer properties, pyrazolo derivatives have been explored for their anti-inflammatory and antioxidant activities. They have shown promise in inhibiting various kinases implicated in inflammatory responses and tumor progression .
Summary of Biological Activities
Q & A
Q. Methodological Insight :
- Screen Pd catalysts (Pd(OAc), PdCl(dppf)) and bases (CsCO, KPO) in anhydrous DMF at 80–100°C .
How do researchers design experiments to assess kinase inhibitory activity, and what contradictions exist in reported data?
Advanced
Experimental Design :
- In vitro kinase assays : Measure IC values against CDK2 or EGFR using ATP competition assays. For example, 3-bromo derivatives show IC = 0.2–1.5 μM, varying with substituent bulk .
- Cellular assays : Evaluate anti-proliferative effects in cancer lines (e.g., HCT-116), correlating kinase inhibition with apoptosis markers (e.g., caspase-3 activation) .
Q. Data Contradictions :
- Discrepancies in IC values may arise from assay conditions (ATP concentration, enzyme purity). Meta-analysis of multiple studies and standardized protocols (e.g., Eurofins KinaseProfiler) are recommended .
What strategies improve the compound’s metabolic stability in preclinical studies?
Q. Advanced
- Structural modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C-7 to reduce CYP450-mediated oxidation .
- Prodrug approaches : Carbamate or ester derivatives enhance solubility and slow hepatic clearance .
- In silico modeling : Use tools like Schrödinger’s ADMET Predictor to optimize logP (target <3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to CDK2’s ATP pocket, identifying key interactions (e.g., hydrogen bonds with Leu83) .
- MD simulations (GROMACS) : Assess stability of binding over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
